molecular formula C15H9BrO B14125654 2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- CAS No. 39833-48-2

2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl-

Cat. No.: B14125654
CAS No.: 39833-48-2
M. Wt: 285.13 g/mol
InChI Key: CWKCHZKLKINTKH-UHFFFAOYSA-N
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Description

2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- is an organic compound with the molecular formula C15H9BrO It is a member of the propargyl ketone family, characterized by the presence of a triple bond between the second and third carbon atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- typically involves the reaction of 4-bromobenzaldehyde with phenylacetylene in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control of reaction conditions and higher yields. The purification process involves crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

    Oxidation: Formation of 4-bromobenzoic acid and phenylacetic acid.

    Reduction: Formation of 3-(4-bromophenyl)-1-phenylpropene or 3-(4-bromophenyl)-1-phenylpropane.

    Substitution: Formation of 3-(4-methoxyphenyl)-1-phenyl-2-propyn-1-one or similar derivatives.

Scientific Research Applications

2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s triple bond and bromine atom play crucial roles in its reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propyn-1-one, 3-(4-bromophenyl)-1-(4-methylphenyl)
  • 2-Propyn-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)
  • 2-Propyn-1-one, 1-(3-bromophenyl)-3-(4-bromophenyl)

Uniqueness

2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications. The presence of the bromine atom allows for further functionalization, enhancing its versatility in synthetic chemistry.

Properties

CAS No.

39833-48-2

Molecular Formula

C15H9BrO

Molecular Weight

285.13 g/mol

IUPAC Name

3-(4-bromophenyl)-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C15H9BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H

InChI Key

CWKCHZKLKINTKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)Br

Origin of Product

United States

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